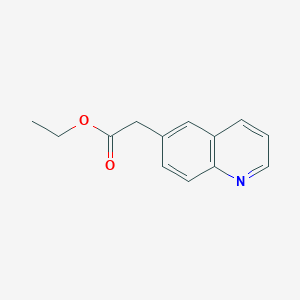

Ethyl 2-(quinolin-6-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-quinolin-6-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)9-10-5-6-12-11(8-10)4-3-7-14-12/h3-8H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBLWJQFTVDYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511447 | |

| Record name | Ethyl (quinolin-6-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5622-38-8 | |

| Record name | Ethyl (quinolin-6-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(quinolin-6-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Quinoline and its derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[1][2] Ethyl 2-(quinolin-6-yl)acetate, in particular, serves as a key intermediate in the synthesis of various biologically active molecules. This guide provides a comprehensive, in-depth technical overview of its synthesis and characterization, grounded in established chemical principles and supported by scientific literature. As a senior application scientist, the aim is to deliver not just a protocol, but a framework for understanding the critical parameters that ensure a successful and reproducible outcome.

Strategic Approach to Synthesis: The Heck-Mizoroki Reaction

The synthesis of this compound can be efficiently achieved through a two-step sequence commencing with a Palladium-catalyzed Heck-Mizoroki reaction between 6-bromoquinoline and ethyl acrylate. This is followed by the reduction of the resulting ethyl (E)-3-(quinolin-6-yl)acrylate. The Heck reaction is a powerful tool for C-C bond formation, particularly for the arylation of alkenes.[3]

Rationale for the Synthetic Strategy

The choice of the Heck-Mizoroki reaction is predicated on its reliability, functional group tolerance, and the ready availability of the starting materials. 6-bromoquinoline is a commercially available or readily synthesized precursor. Ethyl acrylate is an inexpensive and reactive coupling partner. The subsequent reduction of the α,β-unsaturated ester is a standard transformation that can be achieved with high efficiency.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl (E)-3-(quinolin-6-yl)acrylate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-Bromoquinoline | 208.05 | 5.00 g | 24.03 mmol |

| Ethyl acrylate | 100.12 | 3.61 mL | 36.05 mmol |

| Palladium(II) acetate | 224.50 | 0.27 g | 1.20 mmol |

| Tri-o-tolylphosphine | 304.37 | 0.73 g | 2.40 mmol |

| Triethylamine | 101.19 | 6.70 mL | 48.06 mmol |

| Acetonitrile (anhydrous) | - | 100 mL | - |

Procedure:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-bromoquinoline (5.00 g, 24.03 mmol), palladium(II) acetate (0.27 g, 1.20 mmol, 5 mol%), and tri-o-tolylphosphine (0.73 g, 2.40 mmol, 10 mol%).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous acetonitrile (100 mL) via syringe, followed by triethylamine (6.70 mL, 48.06 mmol).

-

Stir the mixture at room temperature for 15 minutes to allow for catalyst formation.

-

Add ethyl acrylate (3.61 mL, 36.05 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethyl acetate (3 x 20 mL).

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (70-230 mesh) using a gradient of 10% to 30% ethyl acetate in hexane as the eluent to afford Ethyl (E)-3-(quinolin-6-yl)acrylate as a pale yellow solid.

Step 2: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl (E)-3-(quinolin-6-yl)acrylate | 227.26 | 4.00 g | 17.60 mmol |

| Palladium on carbon (10%) | - | 0.40 g | - |

| Ethyl acetate | - | 100 mL | - |

| Hydrogen gas | 2.02 | - | - |

Procedure:

-

To a 250 mL hydrogenation flask, add Ethyl (E)-3-(quinolin-6-yl)acrylate (4.00 g, 17.60 mmol) and ethyl acetate (100 mL).

-

Carefully add 10% palladium on carbon (0.40 g, 10 wt%) to the solution.

-

Seal the flask and connect it to a hydrogen source.

-

Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is sufficient) at room temperature for 6 hours. Monitor the reaction by TLC until the starting material is completely consumed.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethyl acetate (3 x 20 mL).

-

Combine the filtrate and washings and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil. The product is often of sufficient purity for subsequent use, but can be further purified by vacuum distillation if necessary.

Comprehensive Characterization of this compound

A self-validating protocol requires rigorous characterization of the final product. The following data are predicted based on the structure and known spectroscopic trends for similar compounds.[4]

Caption: Workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.90 | dd | 1H | H-2 |

| ~8.15 | d | 1H | H-4 |

| ~8.05 | d | 1H | H-8 |

| ~7.80 | d | 1H | H-5 |

| ~7.70 | dd | 1H | H-7 |

| ~7.40 | dd | 1H | H-3 |

| 4.18 | q | 2H | -OCH2CH3 |

| 3.85 | s | 2H | -CH2- |

| 1.25 | t | 3H | -OCH2CH3 |

13C NMR (101 MHz, CDCl3):

| Chemical Shift (δ, ppm) | Assignment |

| ~171.5 | C=O |

| ~150.0 | C-2 |

| ~147.5 | C-8a |

| ~136.0 | C-4 |

| ~135.0 | C-6 |

| ~129.5 | C-8 |

| ~128.5 | C-4a |

| ~128.0 | C-5 |

| ~127.0 | C-7 |

| ~121.5 | C-3 |

| 61.0 | -OCH2CH3 |

| 41.5 | -CH2- |

| 14.2 | -OCH2CH3 |

Infrared (IR) Spectroscopy

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1600, 1500 | Medium-Strong | C=C stretch (aromatic) |

| ~1200 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

-

Method: Electron Ionization (EI)

-

Expected Molecular Ion [M]+: m/z = 215.09

-

Key Fragmentation Patterns:

-

Loss of the ethoxy group (-OCH2CH3) to give a fragment at m/z = 170.

-

Loss of the ethyl group (-CH2CH3) to give a fragment at m/z = 186.

-

The quinoline ring itself will also show characteristic fragmentation.[5]

-

Safety and Handling

-

6-Bromoquinoline: Irritant. Handle with gloves and in a well-ventilated fume hood.

-

Palladium(II) acetate and Tri-o-tolylphosphine: Toxic and irritants. Avoid inhalation and skin contact.

-

Triethylamine: Flammable and corrosive. Handle in a fume hood.

-

Ethyl acrylate: Flammable and a lachrymator. Handle with care in a fume hood.

-

Palladium on Carbon: Flammable when dry, especially in the presence of hydrogen. Handle as a slurry and do not allow it to dry completely.

Conclusion

This guide outlines a reliable and reproducible method for the synthesis of this compound, a valuable building block in medicinal chemistry. By providing a detailed, step-by-step protocol and comprehensive characterization data, this document serves as a practical resource for researchers in the field. The emphasis on the rationale behind the chosen synthetic strategy and the inclusion of safety information are intended to empower scientists to not only replicate this procedure but also to adapt and troubleshoot similar synthetic challenges.

References

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(quinolin-6-yl)acetate

The structural formula of Ethyl 2-(quinolin-6-yl)acetate is presented below:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the atomic connectivity.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons of the quinoline ring system and the aliphatic protons of the ethyl acetate moiety. The substitution at the 6-position of the quinoline ring breaks the symmetry of the bicyclic system, resulting in unique signals for each of the quinoline protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the ester group.

Predicted ¹H NMR Data (500 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~8.90 | dd | J = 4.2, 1.7 | 1H | H-2 | | ~8.15 | d | J = 8.5 | 1H | H-4 | | ~8.05 | d | J = 8.8 | 1H | H-8 | | ~7.85 | d | J = 2.2 | 1H | H-5 | | ~7.70 | dd | J = 8.8, 2.2 | 1H | H-7 | | ~7.40 | dd | J = 8.5, 4.2 | 1H | H-3 | | ~4.20 | q | J = 7.1 | 2H | -O-CH₂ -CH₃ | | ~3.85 | s | 2H | -CH₂ -COO- | | ~1.28 | t | J = 7.1 | 3H | -O-CH₂-CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Quinoline Protons (7.3-9.0 ppm): The protons on the pyridine ring (H-2, H-3, H-4) are expected to be the most downfield due to the deshielding effect of the heterocyclic nitrogen atom. H-2 is typically the most deshielded. The protons on the benzene ring (H-5, H-7, H-8) will also resonate in the aromatic region, with their specific shifts influenced by the attached acetate group. The splitting patterns (e.g., doublet of doublets, dd) arise from coupling to adjacent protons, and the coupling constants are characteristic of their relative positions (ortho, meta).[1][2]

-

Methylene Protons (-CH₂-COO-): The two protons of the methylene bridge between the quinoline ring and the ester group are expected to appear as a singlet around 3.85 ppm. Their proximity to the aromatic ring and the carbonyl group causes a downfield shift compared to simple alkanes.

-

Ethyl Group Protons: The ethyl group will present a classic quartet and triplet pattern. The methylene protons (-O-CH₂ -) are adjacent to an oxygen atom, shifting them downfield to approximately 4.20 ppm, and they are split into a quartet by the three neighboring methyl protons. The terminal methyl protons (-CH₃ ) are shifted upfield to around 1.28 ppm and are split into a triplet by the two adjacent methylene protons.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum will show 13 distinct signals, corresponding to the 13 unique carbon environments in the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~171.0 | C =O (Ester) |

| ~150.5 | C-2 |

| ~147.8 | C-8a |

| ~136.0 | C-4 |

| ~134.5 | C-6 |

| ~130.0 | C-8 |

| ~128.5 | C-4a |

| ~128.0 | C-5 |

| ~127.0 | C-7 |

| ~121.5 | C-3 |

| ~61.0 | -O-CH₂ -CH₃ |

| ~41.0 | -CH₂ -COO- |

| ~14.2 | -O-CH₂-CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon, appearing far downfield around 171.0 ppm.[3]

-

Aromatic Carbons: The nine carbons of the quinoline ring will appear in the typical aromatic region of 120-151 ppm.[4] Carbons directly attached to the nitrogen (C-2, C-8a) will be significantly affected. The carbon bearing the substituent (C-6) will also have a characteristic shift.

-

Aliphatic Carbons: The methylene carbon of the ethyl group (-O-CH₂ -) will be around 61.0 ppm due to its attachment to oxygen. The methylene bridge carbon (-CH₂ -COO-) will be around 41.0 ppm, and the terminal methyl carbon (-CH₃ ) will be the most shielded, appearing upfield around 14.2 ppm.[3]

NMR Experimental Protocol

Trustworthiness: This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover a range from -2 to 12 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 1.0 second.

-

Acquire 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to cover a range from 0 to 220 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2.0 seconds.

-

Acquire at least 1024 scans to achieve adequate signal intensity for all carbon signals.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

NMR Acquisition Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent features will be the strong carbonyl stretch of the ester and vibrations associated with the aromatic system.

Predicted IR Absorption Data

| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3060-3020 | Medium | C-H Stretch | Aromatic (Quinoline) |

| ~2980-2850 | Medium | C-H Stretch | Aliphatic (-CH₂-, -CH₃) |

| ~1735 | Strong, Sharp | C=O Stretch | Ester |

| ~1600, ~1500 | Medium-Strong | C=C Stretch | Aromatic (Quinoline) |

| ~1240 | Strong | C-O Stretch | Ester (acyl-oxygen) |

| ~1180 | Strong | C-O Stretch | Ester (alkyl-oxygen) |

Interpretation of the IR Spectrum:

-

C-H Stretching Region: A key diagnostic feature is the position of C-H stretches relative to 3000 cm⁻¹. Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups will appear just below 3000 cm⁻¹.[5]

-

Carbonyl (C=O) Stretch: The most intense and easily identifiable peak in the spectrum will be the C=O stretch of the ester group, predicted around 1735 cm⁻¹. This is a highly reliable indicator of the ester functionality.[6][7]

-

Fingerprint Region (<1600 cm⁻¹): This region contains a wealth of information. The C=C stretching vibrations of the quinoline ring will appear around 1600 and 1500 cm⁻¹.[5] The strong C-O single bond stretches of the ester group are also highly characteristic and are expected as two distinct bands, confirming the ester's presence.[8][9]

IR Spectroscopy Experimental Protocol

Trustworthiness: This protocol describes a standard method for obtaining a high-quality solid-state IR spectrum.

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount (~1-2 mg) of the solid this compound sample directly onto the ATR crystal (typically diamond or germanium).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Scan: With the clean, empty ATR accessory in place, perform a background scan to record the spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Apply pressure to the sample using the ATR's anvil to ensure good contact with the crystal.

-

Data Acquisition: Collect the spectrum over the range of 4000 to 400 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance spectrum.

FTIR-ATR Acquisition Workflow

Caption: Workflow for FTIR-ATR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. Using high-resolution mass spectrometry (HRMS), the elemental formula can be confirmed with high confidence.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Formula: C₁₃H₁₃NO₂

-

Molecular Weight: 215.25 g/mol

-

Exact Mass: 215.09463 Da

-

Predicted Data (HRMS-ESI): [M+H]⁺ = 216.10191 Da

| m/z | Predicted Relative Intensity | Assignment |

| 215 | High | [M]⁺ (Molecular Ion) |

| 170 | Medium | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) |

| 142 | High | [M - COOCH₂CH₃]⁺ (Loss of ethyl acetate radical) |

| 128 | Medium | [Quinoline]⁺ fragment |

| 115 | High | [C₉H₇]⁺ (Naphthyl-like cation after rearrangement) |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak ([M]⁺): The peak at m/z 215 corresponds to the intact molecule that has lost one electron. Its presence is crucial for determining the molecular weight. The molecular weight of 215 is an odd number, which is consistent with the Nitrogen Rule for a molecule containing a single nitrogen atom.

-

Major Fragmentation Pathways:

-

Loss of Ethoxy Radical: A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), resulting in a fragment at m/z 170.

-

McLafferty Rearrangement is not possible for this molecule as there is no gamma-hydrogen on the quinoline side.

-

Cleavage of the C-C bond alpha to the ring: The most favorable fragmentation is often the cleavage of the bond between the methylene group and the quinoline ring, which is a benzylic-like position. This would lead to the formation of a quinolin-6-ylmethyl radical and an [M - C₉H₇N]⁺ ion, or more likely, the formation of a stable quinolin-6-ylmethyl cation at m/z 142. This is expected to be a very prominent peak.

-

Further Fragmentation: The fragment at m/z 142 could further lose CH₂ to give a fragment at m/z 128, corresponding to a quinoline radical cation.

-

Mass Spectrometry Experimental Protocol

Trustworthiness: This protocol outlines a standard procedure for obtaining both low- and high-resolution mass spectra.

-

Sample Preparation: Dissolve a small amount of the sample (<1 mg) in 1 mL of a suitable volatile solvent like methanol or acetonitrile.

-

Instrument Setup: Use a High-Resolution Mass Spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) instrument, equipped with an Electrospray Ionization (ESI) source for accurate mass measurement. For fragmentation patterns, a GC-MS with an Electron Ionization (EI) source is ideal.

-

Data Acquisition (ESI-Q-TOF for HRMS):

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the spectrum in positive ion mode.

-

Set the mass range from m/z 50 to 500.

-

Use an internal calibrant (e.g., leucine enkephalin) to ensure high mass accuracy.

-

-

Data Acquisition (GC-MS for Fragmentation):

-

Inject a dilute solution onto a GC column (e.g., HP-5ms).

-

Use a temperature program that allows for the elution of the compound.

-

The EI source energy should be set to a standard 70 eV.

-

Acquire spectra over a mass range of m/z 40 to 400.

-

-

Data Analysis:

-

For HRMS, determine the exact mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition, comparing it to the theoretical value for C₁₃H₁₄NO₂⁺.

-

For GC-MS, analyze the fragmentation pattern and compare it to predicted pathways and library data if available.

-

Mass Spectrometry Workflow

Caption: Workflow for Mass Spectrometric analysis.

References

- 1. Ethyl Acetate [webbook.nist.gov]

- 2. Quinolin-6-yl acetate | C11H9NO2 | CID 459602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 2-[ethyl(quinoline-6-carbonyl)amino]acetate | C16H18N2O3 | CID 62298397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2-(quinolin-8-yloxy)acetate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS#:257892-18-5 | Ethyl (2-methyl-8-aminoquinolin-6-yloxy)acetate | Chemsrc [chemsrc.com]

- 7. ethyl 2-(6-hydroxy-2-oxo-1H-quinolin-3-yl)acetate | C13H13NO4 | CID 69979743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

A Crystallographic Guide to Ethyl 2-(quinolin-6-yl)acetate Derivatives: Synthesis, Structure, and Supramolecular Chemistry

This technical guide offers an in-depth exploration of the synthesis and crystal structure of ethyl 2-(quinolin-6-yl)acetate derivatives. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes crystallographic data with practical insights into the experimental choices that govern molecular conformation and crystal packing. We will delve into the nuanced world of these heterocyclic compounds, highlighting how subtle changes in their molecular architecture influence their solid-state properties, a critical aspect of modern materials science and pharmaceutical development.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant biological and pharmaceutical activities. Its versatile structure allows for extensive functionalization, making it a cornerstone in the discovery of new therapeutic agents. The ethyl acetate substituent, particularly when attached to the quinoline core, provides a flexible and functional handle that can engage in various intermolecular interactions, profoundly influencing the compound's crystal packing and, by extension, its physicochemical properties such as solubility and stability.

Synthesis and Crystallization Strategies

The synthesis of quinoline derivatives often involves well-established organic chemistry reactions. For instance, substituted quinoline-4-carboxylates can be prepared via reactions like the Doebner-von Miller reaction or through modern cross-coupling strategies. The synthesis of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, a related heterocyclic system, involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate in the presence of a base. This specific choice of reactants and conditions is driven by the goal of achieving a high yield of the desired S-alkylated product, which is crucial for subsequent crystallization attempts[1].

Obtaining single crystals suitable for X-ray diffraction is a critical, and often challenging, step. The primary technique employed for the compounds discussed herein is slow evaporation from a suitable solvent. The choice of solvent is paramount; it must be a solvent in which the compound has moderate solubility, allowing for the gradual formation of a supersaturated solution and, consequently, the growth of well-ordered crystals. For example, colorless crystals of some derivatives are obtained from ethanol solutions[1]. The rationale behind this choice is that ethanol's polarity and ability to form hydrogen bonds can help mediate intermolecular interactions during crystal growth without being incorporated into the final lattice, unless stable solvates are formed.

Crystallographic Analysis of Key Derivatives

The crystal structures of various ethyl quinoline acetate derivatives reveal fascinating insights into their molecular geometry and packing arrangements. The interplay of weak and strong intermolecular forces, such as hydrogen bonds and π–π stacking, dictates the overall supramolecular architecture.

Conformational Flexibility of the Ethyl Acetate Group

A recurring theme in the crystal structures of these derivatives is the orientation of the ethyl acetate group relative to the quinoline ring system. In ethyl 2-(quinolin-8-yloxy)acetate monohydrate, the dihedral angle between the ethyl ester group and the quinoline ring is a mere 7.94 (12)°, indicating a nearly coplanar arrangement[2]. In contrast, for ethyl 2-chloro-6-methylquinoline-3-carboxylate, this dihedral angle is significantly larger at 54.97 (6)°, showcasing the conformational flexibility of this substituent[3]. This variation is often a result of steric hindrance from other substituents on the quinoline ring and the optimization of intermolecular packing forces in the crystal lattice.

The Role of Intermolecular Interactions

Weak C—H···O hydrogen bonds are a dominant feature in the crystal packing of many of these derivatives. In ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate, these interactions link molecules into chains that propagate along a specific crystallographic axis[4]. Similarly, in ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate, inversion dimers are formed through pairs of C—H···O interactions, which are then further linked into chains[5].

π–π stacking is another crucial interaction that governs the packing of these aromatic systems. In the crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate, molecules interact via aromatic π–π stacking with a shortest centroid–centroid separation of 3.6774 (9) Å, generating sheets in the (010) plane[3]. The presence and geometry of these π–π interactions are highly dependent on the substituents on the quinoline ring, which can modulate the electron density of the aromatic system.

Comparative Crystallographic Data

To facilitate a clear comparison, the crystallographic data for several key derivatives are summarized in the table below. This data provides a quantitative look at the structural diversity within this family of compounds.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Ethyl 2-(quinolin-8-yloxy)acetate monohydrate | C₁₃H₁₃NO₃·H₂O | Monoclinic | P2₁/n | 6.9562 (4) | 17.5050 (9) | 10.5304 (6) | 100.124 (5) | [2] |

| Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate | C₂₀H₁₆BrNO₂ | Monoclinic | P2₁/c | 14.1372 (10) | 4.5492 (3) | 27.2307 (18) | 98.435 (6) | [4] |

| Ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate | C₂₁H₂₁NO₅ | Triclinic | P-1 | 8.3444 (3) | 9.3508 (4) | 12.2723 (5) | 97.282 (2) | [5] |

| Ethyl 2-chloro-6-methylquinoline-3-carboxylate | C₁₃H₁₂ClNO₂ | Triclinic | P-1 | 6.0391 (5) | 7.2986 (6) | 13.4323 (12) | 90.123 (5) | [3] |

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis and crystallographic analysis of a representative quinoline derivative.

Synthesis Protocol: Ethyl 2-chloro-6-methylquinoline-3-carboxylate

This protocol is based on established synthetic methodologies for quinoline derivatives.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate aniline precursor in a suitable solvent such as ethanol.

-

Addition of Reagents: Add diethyl 2-(ethoxymethylene)malonate and heat the mixture to reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Cyclization: After the initial reaction is complete, the intermediate is cyclized in a high-boiling point solvent like diphenyl ether.

-

Chlorination: The resulting quinolone is treated with a chlorinating agent such as phosphoryl chloride (POCl₃) to yield the 2-chloroquinoline derivative.

-

Workup and Purification: The reaction mixture is carefully quenched with ice water and neutralized. The crude product is extracted with an organic solvent, dried, and purified by column chromatography on silica gel to afford the pure product.

Single-Crystal X-ray Diffraction Workflow

The determination of a crystal structure is a systematic process, outlined in the workflow below.

Caption: Workflow for Single-Crystal X-ray Structure Determination.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 150 K) on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation)[3]. Data is collected over a range of orientations.

-

Data Reduction: The raw diffraction data is processed to yield a set of unique reflection intensities. Corrections for Lorentz and polarization effects are applied. An absorption correction is often necessary and can be performed using multi-scan methods[3].

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using tools like CHECKCIF to ensure its quality and correctness. The results are reported in a standard Crystallographic Information File (CIF).

Structure-Property Relationships

The arrangement of molecules in the solid state, as revealed by X-ray crystallography, has profound implications for the material's bulk properties.

Caption: Relationship between Molecular Structure and Bulk Properties.

For pharmaceutical compounds, the crystal packing can influence:

-

Solubility and Dissolution Rate: Different polymorphs (different crystal packing of the same molecule) can have significantly different solubilities, which directly impacts bioavailability.

-

Stability: The thermodynamic stability of a crystal form is crucial for the shelf-life of a drug product.

-

Mechanical Properties: Hardness, tabletability, and other mechanical properties are dependent on the crystal structure.

By understanding the crystal engineering principles that govern the assembly of this compound derivatives, researchers can strategically design molecules with desired solid-state properties, accelerating the drug development process.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structures of this compound derivatives. Through a detailed analysis of their synthesis, molecular conformations, and supramolecular assemblies, we have highlighted the key structural features that define this class of compounds. The interplay of conformational flexibility in the ethyl acetate side chain and a network of weak intermolecular interactions, particularly C—H···O hydrogen bonds and π–π stacking, are critical in determining the final crystal architecture. The provided protocols and workflows serve as a practical resource for researchers in the field. A deeper understanding of these structure-property relationships is invaluable for the rational design of new quinoline-based materials and pharmaceuticals with optimized properties.

References

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. Ethyl 2-(quinolin-8-yloxy)acetate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of ethyl 6-bromo-2-[(E)-2-phenyl-ethen-yl]quinoline-4-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Synthon: A Technical Guide to Ethyl 2-(quinolin-6-yl)acetate in Modern Organic Synthesis

For Immediate Release

A cornerstone of heterocyclic chemistry, the quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, owing to the wide array of biological activities and photophysical properties exhibited by its derivatives.[1][2] This guide focuses on a particularly valuable, yet underexplored, building block: Ethyl 2-(quinolin-6-yl)acetate . With its strategic placement of a reactive ester functionality on the quinoline core, this compound offers a versatile handle for constructing complex molecular architectures. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, characterization, and synthetic utility.

Physicochemical Properties and Characterization

This compound (CAS Number: 5622-38-8) is an organic compound with the molecular formula C₁₃H₁₃NO₂.[3] It typically presents as a colorless to pale yellow liquid and is soluble in common organic solvents such as ethanol and ether, with limited solubility in water.[3] The presence of the quinoline ring imparts aromatic character and potential for diverse chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5622-38-8 | [3] |

| Molecular Formula | C₁₃H₁₃NO₂ | [3] |

| Molecular Weight | 215.25 g/mol | |

| Appearance | Colorless to pale yellow liquid | [3] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether) | [3] |

A full characterization data set, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, is crucial for confirming the identity and purity of this compound. While a comprehensive, publicly available dataset for this specific isomer is not readily found in singular sources, the expected spectral features can be inferred from related quinoline derivatives and general principles of spectroscopy. Researchers synthesizing this compound should perform thorough characterization to validate their material.

Strategic Synthesis of the Building Block

The synthesis of this compound can be approached through several strategic disconnections of the quinoline core. While a definitive, standardized protocol is not widely published, established methodologies in heterocyclic chemistry provide a clear roadmap for its preparation.

Homologation of Quinoline-6-carboxylic Acid (Arndt-Eistert Synthesis)

A reliable method for the synthesis of α-aryl acetic esters is the Arndt-Eistert homologation.[4][5][6] This multi-step sequence extends a carboxylic acid by one methylene unit.

Figure 1: Conceptual workflow for the Arndt-Eistert homologation to synthesize this compound.

Experimental Protocol: Arndt-Eistert Synthesis (General Procedure)

-

Acid Chloride Formation: Quinoline-6-carboxylic acid is treated with thionyl chloride or oxalyl chloride in an inert solvent (e.g., DCM or toluene) to yield the corresponding acid chloride. The reaction is typically performed at room temperature or with gentle heating.

-

Diazoketone Synthesis: The crude acid chloride is then reacted with an excess of diazomethane in an ethereal solution at low temperature (0 °C). Diazomethane is a hazardous reagent and should be handled with extreme caution by trained personnel.[6]

-

Wolff Rearrangement and Esterification: The resulting diazoketone is subjected to Wolff rearrangement, catalyzed by silver(I) oxide or by photolysis, in the presence of absolute ethanol. The ketene intermediate is trapped by ethanol to afford the desired product, this compound.[5] Purification is typically achieved by column chromatography.

From 6-Acetylquinoline via the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a pathway to synthesize aryl-substituted thioamides, which can be subsequently hydrolyzed and esterified.[7][8]

Figure 2: Synthetic route from 6-Acetylquinoline utilizing the Willgerodt-Kindler reaction.

Experimental Protocol: Willgerodt-Kindler and Subsequent Esterification (General Procedure)

-

Thioamide Formation: 6-Acetylquinoline is heated with sulfur and a secondary amine, typically morpholine, to form the corresponding thiomorpholide.[8]

-

Hydrolysis: The resulting thioamide is hydrolyzed under acidic or basic conditions to yield 2-(quinolin-6-yl)acetic acid (CAS 5622-34-4).[9][10]

-

Esterification: The carboxylic acid is then esterified using standard methods, such as Fischer esterification (refluxing in ethanol with a catalytic amount of strong acid), to produce this compound.

Applications in Organic Synthesis: A Versatile Building Block

The synthetic utility of this compound stems from the reactivity of the ester moiety and the potential for further functionalization of the quinoline ring.

Amide Bond Formation

The ester can be readily converted to a variety of amides through reaction with primary or secondary amines.[11][12] This is a fundamental transformation in the synthesis of numerous biologically active molecules. The corresponding carboxylic acid, obtained by hydrolysis of the ethyl ester, can also be activated for amide coupling using standard reagents (e.g., HATU, EDC).[11]

Figure 3: Pathways to amide derivatives from this compound.

Elaboration to More Complex Heterocycles

The acetate side chain can serve as a handle for the construction of fused heterocyclic systems. For instance, condensation reactions with appropriate bifunctional reagents can lead to the formation of novel polycyclic structures with potential applications in medicinal chemistry.

Potential in Drug Discovery

While direct examples of this compound as an intermediate in the synthesis of marketed drugs are not prominent in the literature, its structural motifs are present in various pharmacologically active compounds. For example, the related 2,3-dihydrobenzofuran core is found in the drug Tasimelteon, an agonist of melatonin receptors.[13][14][15] The quinoline-acetic acid scaffold is a valuable starting point for the exploration of new chemical entities targeting a range of biological targets.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its strategic functionalization allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. This guide provides a foundational understanding of its synthesis and potential applications, encouraging further exploration of this promising synthon.

References

- 1. CN105949153A - Synthesis method of tasimelteon - Google Patents [patents.google.com]

- 2. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 3. Arndt-Eistert Synthesis [organic-chemistry.org]

- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 6. Willgerodt Reaction (Chapter 115) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 8. americanelements.com [americanelements.com]

- 9. growingscience.com [growingscience.com]

- 10. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Anhydrates and hemihydrate of tasimelteon: Synthesis, structure, and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medkoo.com [medkoo.com]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. researchgate.net [researchgate.net]

Quinoline Esters: A Versatile Scaffold for Modern Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline ring system, a fusion of benzene and pyridine rings, represents a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] The introduction of an ester moiety to this versatile nucleus significantly modulates its physicochemical properties, enhancing bioavailability, and enabling targeted delivery, thereby unlocking a vast landscape of therapeutic possibilities. This technical guide provides a comprehensive analysis of the synthesis, mechanisms of action, and therapeutic applications of quinoline esters. We delve into their roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, supported by mechanistic insights, quantitative data, and detailed experimental protocols. This document serves as a resource for researchers and drug development professionals, offering field-proven insights into the design and evaluation of novel quinoline ester-based therapeutics.

The Quinoline Nucleus: A Foundation for Drug Discovery

Chemical Significance of the Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound with the formula C₉H₇N, was first isolated from coal tar in 1834.[1][3] Its structure, featuring an electron-deficient pyridine ring fused to an electron-rich benzene ring, creates a unique electronic environment that is conducive to diverse chemical modifications.[4] This structural versatility has allowed medicinal chemists to develop a wide array of derivatives with tailored pharmacological profiles.[2] The nitrogen atom in the ring can act as a hydrogen bond acceptor, while the planar aromatic system facilitates π-π stacking interactions with biological targets, making it a highly effective pharmacophore.[1][4] Consequently, the quinoline motif is central to drugs with a broad spectrum of activities, including antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), and anticancer (e.g., Camptothecin) agents.[1][5]

The Strategic Role of the Ester Moiety in Drug Design

The incorporation of an ester functional group (-COOR) is a well-established strategy in drug design to optimize a compound's pharmacokinetic and pharmacodynamic properties. Esterification can:

-

Enhance Lipophilicity: The ester group increases the molecule's lipid solubility, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Act as a Prodrug: Esters can be designed to be stable in the gastrointestinal tract but are readily hydrolyzed by esterase enzymes in the plasma or target tissues to release the active carboxylic acid, alcohol, or phenol. This approach can improve oral bioavailability and reduce off-target effects.

-

Modulate Receptor Binding: The size, shape, and electronic properties of the ester group can be fine-tuned to optimize interactions with the binding pocket of a target enzyme or receptor.

Synthetic Strategies for Quinoline Esters

The synthesis of quinoline esters can be approached by first constructing the quinoline core followed by esterification, or by using precursors that already contain the ester moiety.

Foundational Quinoline Synthesis Reactions

Several classical methods are used to synthesize the quinoline ring system, which can then be further modified. These include:

-

Skraup Synthesis: The reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[6][7]

-

Doebner-von Miller Reaction: A variation of the Skraup synthesis using α,β-unsaturated aldehydes or ketones.[7]

-

Combes Synthesis: The condensation of anilines with 1,3-dicarbonyl compounds followed by acid-catalyzed cyclization.[7]

-

Friedländer Synthesis: The condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl.[6][8]

-

Gould-Jacobs Reaction: Starting from an aniline and an ethoxymethylenemalonate ester, this method is particularly useful for synthesizing quinolines with a carboxylic acid or ester group at the 3-position.[7]

Workflow for Quinoline Ester Synthesis via Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a direct route to quinoline-3-carboxylates, which are valuable intermediates for various therapeutic agents.

Caption: General workflow for the synthesis of quinoline ester derivatives.

Experimental Protocol: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol describes a typical Gould-Jacobs reaction to produce a key quinoline ester intermediate.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in toluene (5 mL per mmol of aniline).

-

Condensation: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aniline is consumed.

-

Solvent Removal: Allow the mixture to cool to room temperature and remove the toluene under reduced pressure using a rotary evaporator.

-

Cyclization: To the resulting crude intermediate, add diphenyl ether (10 mL per mmol of original aniline). Heat the mixture to 250 °C in a heating mantle for 30-60 minutes. The product will often precipitate out of the hot solution.

-

Isolation: Cool the reaction mixture to room temperature. Add hexane to dilute the diphenyl ether and facilitate filtration. Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid product thoroughly with hexane and then ethyl acetate to remove residual diphenyl ether and impurities. The resulting ethyl 4-hydroxyquinoline-3-carboxylate can be further purified by recrystallization if necessary.

Therapeutic Applications & Mechanisms of Action

The versatility of the quinoline ester scaffold has led to its exploration in numerous therapeutic areas.

Anticancer Activity

Quinoline derivatives are potent anticancer agents that act through various mechanisms.[4][9] The ester functionality can enhance their efficacy and selectivity.

Many cancers are driven by aberrant signaling from protein kinases. Quinoline esters have been designed as inhibitors of key kinases like Epidermal Growth Factor Receptor (EGFR) and pathways such as PI3K/Akt/mTOR, which are crucial for cell proliferation, survival, and angiogenesis.[10][11]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline esters.

Some quinoline esters function as DNA intercalating agents or inhibit topoisomerase enzymes.[12][13] Topoisomerases are vital for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.

| Compound Class | Target Cell Line | IC₅₀ (µM) | Mechanism of Action |

| Quinoline-chalcone hybrid | A549 (Lung), K-562 (Leukemia) | 1.91 - 5.29 | PI3K/Akt/mTOR inhibition[10] |

| Quinoline-3-carboxamide furan derivative | MCF-7 (Breast) | 3.35 | EGFR inhibition[10] |

| 2,4-disubstituted quinoline | MCF-7 (Breast), PA1 (Ovarian) | Varies | Antiproliferative[9] |

| N-methylbenzoindolo[3,2-b]-quinoline ester | VRE (Vancomycin-resistant E. faecium) | 4 µg/mL | Antibacterial[14] |

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline ester compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Properties

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents.[14] Quinoline esters have shown significant potential in this area.[15][16]

Quinoline esters can exhibit broad-spectrum antimicrobial activity.[15][17] Their mechanisms often involve the inhibition of essential bacterial enzymes like DNA gyrase (a type II topoisomerase) or peptide deformylase (PDF), which is critical for bacterial protein synthesis.[16][18]

| Compound Class | Target Organism | MIC (µg/mL) |

| N-substituted quinoline derivatives | S. aureus, E. coli | 0.12 - 32[14] |

| 2-sulfoether-4-quinolone ester | S. aureus, B. cereus | 0.8 - 1.61 (µM)[14] |

| Quinoline-sulfonyl derivatives | A. flavus, A. niger | 12.5 - 25[14] |

| Substituted quinolines | E. coli, P. aeruginosa | 100[19] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the quinoline ester compound in the broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Antiviral Applications

Quinoline derivatives, including esters, have demonstrated activity against a range of viruses by targeting various stages of the viral life cycle.[5][20]

Some quinoline esters are designed to inhibit specific viral proteins. For example, novel quinoline analogues have been identified as potent inhibitors of the VP1 capsid protein of Enterovirus D68 (EV-D68), preventing the virus from attaching to and entering host cells.[21][22] Others have shown activity against HIV by interfering with the Tat-TAR interaction, which is crucial for viral transcription.[18]

Anti-inflammatory Effects

Chronic inflammation is implicated in numerous diseases. Quinoline esters have been developed as anti-inflammatory agents that target key enzymes in inflammatory pathways.[23][24]

Quinoline-based molecules can inhibit enzymes like Cyclooxygenase (COX), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[24][25] They also target other enzymes such as Phosphodiesterase 4 (PDE4) and TNF-α converting enzyme (TACE).[23] The nature and position of substituents on the quinoline ring, including the ester group, are critical for determining target specificity.[23]

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. chemrj.org [chemrj.org]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. iipseries.org [iipseries.org]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

Quinoline-6-Acetate Compounds: A Technical Guide for Drug Discovery and Development

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry.[1][2] First isolated from coal tar in 1834, quinoline and its derivatives have demonstrated a vast spectrum of pharmacological activities.[1] This has led to their integration into a multitude of approved therapeutic agents, including antimalarials like chloroquine, anticancer drugs such as topotecan, and antibacterials like ciprofloxacin.[1][3] The versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes.[2][4] This guide provides an in-depth review of quinoline-6-acetate compounds, a specific class of quinoline derivatives, for researchers and professionals engaged in drug development. While direct literature on quinoline-6-acetate is nascent, this document will extrapolate from the rich knowledge base of 6-substituted quinolines to provide a comprehensive technical overview.

Synthesis and Characterization of Quinoline-6-Acetate

The synthesis of quinoline-6-acetate typically proceeds from its precursor, 6-hydroxyquinoline. The acetylation of the hydroxyl group at the 6-position is a standard esterification reaction.

General Synthetic Protocol: Acetylation of 6-Hydroxyquinoline

A typical laboratory-scale synthesis involves the reaction of 6-hydroxyquinoline with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base or an acid catalyst.

Step-by-Step Methodology:

-

Dissolution: Dissolve 6-hydroxyquinoline in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Addition of Acetylating Agent: Slowly add the acetylating agent (e.g., acetic anhydride) to the solution. A catalyst, such as a catalytic amount of sulfuric acid or a base like pyridine or triethylamine, can be used to facilitate the reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield pure quinolin-6-yl acetate.

Diagram of Synthetic Workflow:

Caption: General workflow for the synthesis of quinolin-6-yl acetate.

Characterization Techniques

The synthesized quinolin-6-yl acetate should be characterized to confirm its structure and purity. Standard analytical techniques include:

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the chemical structure. | 1H NMR will show characteristic peaks for the aromatic protons of the quinoline ring and a singlet for the acetyl methyl protons. 13C NMR will show signals for the carbons of the quinoline ring and the carbonyl and methyl carbons of the acetate group. |

| Mass Spectrometry (MS) | To determine the molecular weight. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of quinolin-6-yl acetate (C₁₁H₉NO₂: 187.19 g/mol ).[5] |

| Infrared (IR) Spectroscopy | To identify functional groups. | A characteristic C=O stretching vibration for the ester group will be observed around 1760 cm⁻¹. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity. | A single sharp peak will indicate a high-purity compound. |

Potential Biological Activities and Therapeutic Applications

While specific biological data for quinolin-6-yl acetate is limited, the known activities of 6-substituted quinoline derivatives provide a strong basis for predicting its potential therapeutic applications. The acetate group may act as a prodrug moiety, being hydrolyzed in vivo to the corresponding 6-hydroxyquinoline, which is known to possess biological activity.[6]

Anticancer Activity

Numerous 6-substituted quinoline derivatives have demonstrated significant anticancer properties.[7][8] For instance, certain 6-methoxy-quinoline derivatives have shown potent anti-breast cancer activity with IC₅₀ values in the nanomolar range against T47D breast cancer cells.[2][4] The mechanism of action for many anticancer quinolines involves the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, or interference with DNA replication and transcription.[7][8]

Potential Anticancer Mechanism of Action:

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by quinoline-6-acetate derivatives.

Cardiotonic Activity

Derivatives of 6-hydroxy-4-methylquinolin-2(1H)-one have been investigated as selective phosphodiesterase 3 (PDE3) inhibitors.[1] PDE3 inhibitors are known to improve cardiac contractility and are explored for the treatment of congestive heart failure.[1] This suggests that the quinoline-6-ol scaffold, which would be released from quinoline-6-acetate, could be a starting point for designing novel cardiotonic agents.

Antimicrobial and Other Activities

The quinoline scaffold is a cornerstone in the development of antimicrobial agents.[9] While specific data on 6-acetoxy derivatives is scarce, various other substituted quinolines exhibit antibacterial and antifungal properties.[9] Furthermore, quinoline derivatives have been investigated for a wide array of other biological activities, including anti-inflammatory, antiviral, and antimalarial effects.[9][10][11]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel quinoline-6-acetate compounds, a series of in vitro and in vivo assays are necessary.

In Vitro Anticancer Activity Assay

MTT Assay for Cell Viability:

-

Cell Culture: Plate cancer cell lines (e.g., T47D for breast cancer) in 96-well plates and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the quinoline-6-acetate derivative and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

In Vitro PDE3 Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified PDE3 enzyme and a fluorescently labeled cAMP substrate.

-

Inhibitor Addition: Add varying concentrations of the quinoline-6-acetate derivative to the reaction mixture.

-

Reaction Initiation and Incubation: Initiate the reaction and incubate at a controlled temperature.

-

Detection: Stop the reaction and measure the fluorescence to determine the amount of hydrolyzed substrate.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Future Directions and Conclusion

References

- 1. Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-breast cancer activities of substituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinolin-6-yl acetate | C11H9NO2 | CID 459602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 9. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thinkindiaquarterly.org [thinkindiaquarterly.org]

- 11. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Ethyl 2-(quinolin-6-yl)acetate

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(quinolin-6-yl)acetate, a significant heterocyclic compound. It delves into the historical context of quinoline chemistry, explores the probable synthetic pathways leading to its discovery, and offers detailed experimental protocols for its preparation. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, providing both foundational knowledge and practical insights into the synthesis and properties of this important molecule.

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry. First isolated from coal tar in 1834, its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The structural rigidity and the ability of the quinoline nucleus to be functionalized at various positions make it a "privileged scaffold" for the design of novel therapeutic agents. This compound, with its ester functionality, represents a key intermediate for further molecular elaboration, allowing for the introduction of diverse pharmacophores.

Historical Perspective and Plausible Routes of Discovery

While a definitive first synthesis of this compound is not prominently documented in readily available historical literature, its discovery can be contextualized within the broader development of quinoline chemistry. The synthesis of its parent carboxylic acid, 2-(quinolin-6-yl)acetic acid, would have been the critical first step. Plausible and historically significant synthetic strategies for accessing the quinoline-6-acetic acid framework are outlined below.

Synthesis of the Quinoline Core

The construction of the quinoline ring system itself can be achieved through several classic named reactions, which would have been available to chemists in the late 19th and early 20th centuries. These include:

-

Skraup Synthesis (1880): This reaction involves the synthesis of quinoline by heating aniline with sulfuric acid, glycerol, and an oxidizing agent (such as nitrobenzene).

-

Doebner-von Miller Reaction (1881): A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid or Brønsted acid catalyst.

-

Friedländer Synthesis (1882): This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Introduction of the Acetic Acid Moiety

Once the quinoline scaffold is in hand, the introduction of the acetic acid side chain at the 6-position is the next crucial transformation. Two classical methods are particularly relevant for this homologation:

-

Willgerodt-Kindler Reaction: This reaction allows for the conversion of an aryl methyl ketone to a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. Thus, 6-acetylquinoline could serve as a precursor to 2-(quinolin-6-yl)acetic acid.

-

Arndt-Eistert Synthesis: A more versatile method for one-carbon homologation of carboxylic acids. Starting from quinoline-6-carboxylic acid, it could be converted to its acid chloride, then reacted with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of water would yield 2-(quinolin-6-yl)acetic acid.[1][2][3]

The logical progression from these foundational synthetic methods strongly suggests that the discovery of 2-(quinolin-6-yl)acetic acid, and subsequently its ethyl ester, was an outcome of systematic explorations in quinoline functionalization.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[4] Key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 5622-38-8 | [4] |

| Molecular Formula | C₁₃H₁₃NO₂ | [4] |

| Molecular Weight | 215.25 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [4] |

Note: Detailed spectroscopic data (NMR, IR, MS) for this specific compound is not widely published. The expected spectral features would include signals corresponding to the quinoline ring protons, the methylene protons of the acetate group, and the ethyl ester protons in the ¹H NMR spectrum. The ¹³C NMR would show characteristic peaks for the aromatic carbons, the carbonyl carbon of the ester, and the aliphatic carbons of the ethyl group. The IR spectrum would exhibit a strong absorption band for the C=O stretch of the ester.

Synthetic Protocols

The most direct and widely accepted method for the preparation of this compound is the esterification of its parent carboxylic acid, 2-(quinolin-6-yl)acetic acid.[4] The following sections provide detailed, field-proven protocols for the synthesis of the precursor acid and its subsequent esterification.

Synthesis of 2-(quinolin-6-yl)acetic acid (Precursor)

A plausible and robust method for the synthesis of 2-(quinolin-6-yl)acetic acid involves the initial preparation of 6-methylquinoline followed by oxidation to the carboxylic acid.

Workflow for the Synthesis of 2-(quinolin-6-yl)acetic acid

Caption: Synthetic pathway to 2-(quinolin-6-yl)acetic acid.

Step 1: Synthesis of 6-Methylquinoline via Skraup Synthesis

-

Reaction Setup: In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to a mixture of p-toluidine, glycerol, and a suitable oxidizing agent (e.g., nitrobenzene or arsenic pentoxide) in a round-bottom flask equipped with a reflux condenser.

-

Heating: Heat the reaction mixture gently at first, then more strongly, to initiate the exothermic reaction. Maintain the reaction at reflux for several hours.

-

Workup: After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude 6-methylquinoline.

-

Purification: The crude product can be purified by steam distillation followed by extraction with an organic solvent and subsequent distillation or crystallization.

Step 2: Homologation to 2-(quinolin-6-yl)acetic acid via Arndt-Eistert Synthesis

-

Acid Chloride Formation: Convert quinoline-6-carboxylic acid (obtained from the oxidation of 6-methylquinoline) to its acid chloride by reacting with thionyl chloride or oxalyl chloride.

-

Diazoketone Formation: Dissolve the quinoline-6-carbonyl chloride in an inert solvent (e.g., diethyl ether or THF) and treat it with an ethereal solution of diazomethane at low temperature (0 °C).

-

Wolff Rearrangement: The resulting diazoketone is then subjected to Wolff rearrangement in the presence of a catalyst (e.g., silver oxide or silver benzoate) and water to yield 2-(quinolin-6-yl)acetic acid.[1][2][3]

-

Purification: The product can be purified by recrystallization from a suitable solvent.

Synthesis of this compound

The final step involves the esterification of 2-(quinolin-6-yl)acetic acid. The Fischer esterification is a classic and reliable method for this transformation.

Workflow for the Synthesis of this compound

Caption: Fischer esterification of 2-(quinolin-6-yl)acetic acid.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask, dissolve 2-(quinolin-6-yl)acetic acid in a large excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a weak base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Applications and Future Directions

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The ester functionality is readily converted to other functional groups, such as amides, hydrazides, or can be reduced to the corresponding alcohol. Its quinoline core is a known pharmacophore, and derivatives of this compound could be explored for a variety of biological activities. Given the historical and ongoing importance of quinoline derivatives in drug discovery, this compound remains a relevant and valuable intermediate for the development of novel chemical entities.

References

Quinoline: A Privileged Scaffold in the Pantheon of Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Preamble: The Enduring Legacy of a Heterocycle

In the vast and ever-expanding universe of chemical scaffolds leveraged for drug discovery, few possess the historical significance and continued therapeutic relevance of the quinoline core. This bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyridine ring, is not merely a structural motif but a testament to nature's ingenuity and the enduring power of chemical synthesis. From the bark of the Cinchona tree, which yielded the first effective treatment for malaria in the form of quinine, to the cutting-edge kinase inhibitors targeting oncogenic pathways, the quinoline scaffold has been a constant companion in the quest to alleviate human suffering.[1][2][3]

This technical guide is intended for the discerning researcher, the seasoned scientist, and the forward-thinking drug development professional. It eschews a superficial overview in favor of a deep, mechanistic exploration of the quinoline core. We will dissect the causality behind synthetic strategies, demystify the intricacies of its biological evaluation, and illuminate the molecular dialogues it engages in to elicit its profound pharmacological effects. Herein, we present not just a collection of facts, but a cohesive narrative of a truly privileged scaffold.

I. The Architectural Foundation: Synthesis of the Quinoline Core